molecular formula C24H22Cl2N6O4S2 B413935 4-chloro-N-(5-{2-[2-(2-{5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}ethoxy)ethoxy]ethyl}-1,3,4-thiadiazol-2-yl)benzamide

4-chloro-N-(5-{2-[2-(2-{5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}ethoxy)ethoxy]ethyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B413935
M. Wt: 593.5g/mol
InChI Key: JPPLPOSUZHKJJV-UHFFFAOYSA-N
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Description

N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) is a complex organic compound characterized by its unique structure, which includes thiadiazole rings and chlorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) typically involves multiple steps. One common method includes the reaction of ethane-1,2-diol with 2-chloroethanol to form ethane-1,2-diylbis(oxyethane). This intermediate is then reacted with 1,3,4-thiadiazole-5,2-diamine under specific conditions to form the thiadiazole ring structure. Finally, the compound is treated with 4-chlorobenzoyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) can undergo various chemical reactions, including:

    Oxidation: The thiadiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, modulating their activity. The chlorobenzamide groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(4-chlorobenzamide)
  • N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(4-methylbenzamide)
  • N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(4-nitrobenzamide)

Uniqueness

N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) is unique due to the presence of thiadiazole rings, which confer distinct chemical and biological properties. These rings can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C24H22Cl2N6O4S2

Molecular Weight

593.5g/mol

IUPAC Name

4-chloro-N-[5-[2-[2-[2-[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C24H22Cl2N6O4S2/c25-17-5-1-15(2-6-17)21(33)27-23-31-29-19(37-23)9-11-35-13-14-36-12-10-20-30-32-24(38-20)28-22(34)16-3-7-18(26)8-4-16/h1-8H,9-14H2,(H,27,31,33)(H,28,32,34)

InChI Key

JPPLPOSUZHKJJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCOCCOCCC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCOCCOCCC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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